molecular formula C10H13F2IN4 B11782309 4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine

4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11782309
M. Wt: 354.14 g/mol
InChI Key: LMBYKVJTAJWWSM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a methylpiperazine moiety attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions using reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.

    Incorporation of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through nucleophilic substitution reactions using methylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Material Science: It can be used in the development of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazin-1-ylmethyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine moiety and has similar biological activities.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine structure and is used in anti-tubercular research.

Uniqueness

4-(Difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of the difluoromethyl group and iodine atom, which confer specific chemical and biological properties. These structural features can enhance the compound’s potency, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C10H13F2IN4

Molecular Weight

354.14 g/mol

IUPAC Name

4-(difluoromethyl)-5-iodo-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C10H13F2IN4/c1-16-2-4-17(5-3-16)10-7(13)8(9(11)12)14-6-15-10/h6,9H,2-5H2,1H3

InChI Key

LMBYKVJTAJWWSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2I)C(F)F

Origin of Product

United States

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